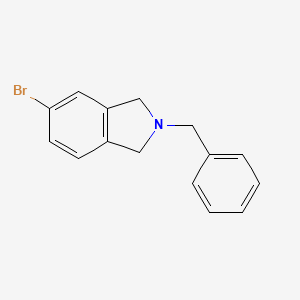

2-Benzyl-5-bromoisoindoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzyl-5-bromo-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQXTMEZOZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697181 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-85-3 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isoindoline 1,3 Dione to Isoindolinone Selective Reduction

The selective mono-reduction of an N-substituted isoindoline-1,3-dione is a challenging but valuable transformation. The hydrogenation of phthalimides can potentially lead to at least five different products, making regioselectivity crucial. nih.gov Heterogeneous catalysis has emerged as a promising approach. For instance, a bimetallic silver-rhenium catalyst on an alumina (B75360) support ([AgRe/Al₂O₃]) has been shown to effectively catalyze the hydro-deoxygenation of azaphthalimides to azaisoindolinones with high regioselectivity, leaving the second carbonyl group untouched. nih.gov Another modern approach involves the electrochemical reduction of cyclic imides using a simple undivided cell with carbon electrodes, which can be controlled to produce either hydroxylactams or the fully deoxygenated lactams (isoindolinones). organic-chemistry.org

Table 3: Selective Reduction of N-Benzyl Azaphthalimide to N-Benzyl Azaisoindolinone nih.gov

| Starting Material | Catalyst | Conditions | Conversion (%) | Selectivity (%) |

| N-Benzyl Azaphthalimide | [AgRe/Al₂O₃] | H₂ (50 bar), CPME, 130 °C, 20 h | >99 | 98 |

Isoindoline 1,3 Dione to Isoindoline Complete Reduction

The complete reduction of both carbonyl groups of the isoindoline-1,3-dione scaffold provides direct access to the corresponding isoindoline (B1297411). This transformation is reliably achieved using powerful reducing agents. A classic and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, which reduces the imide functionality to the corresponding amine. acs.org This reaction has been successfully applied to prepare a series of N-benzyl isoindolines from their N-benzylphthalimide precursors. acs.org

Isoindolinone to Isoindoline

The reduction of the single carbonyl group in an N-substituted isoindolinone (a cyclic amide or lactam) to a methylene (B1212753) group yields the corresponding isoindoline (B1297411). This transformation is a standard reaction in organic synthesis for converting amides to amines. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are well-suited for this purpose. acsgcipr.orglibretexts.org These reagents are known to efficiently reduce 1°, 2°, and 3° amides and lactams to the corresponding amines. acsgcipr.org The mechanism involves the activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer. acsgcipr.org

Advanced Characterization Methodologies for Isoindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex isoindoline (B1297411) derivatives.

Advanced 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

One-dimensional (1D) NMR, encompassing ¹H and ¹³C spectra, provides initial information regarding the chemical environment of hydrogen and carbon atoms within the molecule. For 2-Benzyl-5-bromoisoindoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the isoindoline and benzyl (B1604629) rings, as well as characteristic signals for the benzylic and isoindoline methylene (B1212753) protons. The ¹³C NMR spectrum complements this by identifying all unique carbon nuclei. nih.gov

To assemble the complete molecular structure and unambiguously assign these signals, advanced two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would establish the connectivity between adjacent protons on the aromatic rings and within the isoindoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). pressbooks.pubyoutube.com This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). sdsu.edupressbooks.pub This is particularly powerful for connecting different fragments of the molecule, such as linking the benzyl group to the nitrogen of the isoindoline ring and establishing the relative positions of substituents on the aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Isoindoline CH₂ (C1/C3) | ~4.2 | ~55 | Protons to C4, C7a |

| Benzyl CH₂ | ~3.8 | ~58 | Protons to Benzyl C1', Isoindoline C1/C3 |

| Isoindoline C4 | ~7.3 | ~125 | Proton to C5, C7a |

| Isoindoline C6 | ~7.1 | ~128 | Proton to C4, C7a |

| Isoindoline C7 | ~7.2 | ~122 | Proton to C5 |

| Benzyl C2'/C6' | ~7.4 | ~129 | Protons to C4' |

| Benzyl C3'/C5' | ~7.3 | ~128 | Protons to C1' |

| Benzyl C4' | ~7.2 | ~127 | Proton to C2'/C6' |

| Isoindoline C3a | N/A | ~140 | N/A |

| Isoindoline C5 | N/A | ~120 (C-Br) | N/A |

| Isoindoline C7a | N/A | ~142 | N/A |

| Benzyl C1' | N/A | ~138 | N/A |

Correlation Studies between Experimental and Theoretical NMR Data

To further validate structural assignments, a powerful approach involves correlating experimentally obtained NMR data with theoretical chemical shifts calculated using computational methods, such as Density Functional Theory (DFT). nih.gov This process involves optimizing the molecular geometry of this compound in silico and then calculating the NMR shielding tensors. The resulting theoretical chemical shifts are then compared with the experimental values. A strong correlation between the experimental and theoretical data provides a high degree of confidence in the proposed structure and the specific assignment of each resonance. tandfonline.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The analysis of these vibrational modes provides a molecular fingerprint. smu.edu For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features.

The analysis involves identifying specific stretching and bending vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations result in several sharp bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aliphatic C-N bond in the isoindoline ring is expected in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond gives rise to a strong absorption in the lower frequency (fingerprint) region, typically between 600 and 500 cm⁻¹. docbrown.info

Table 2: Expected IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2950-2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| C-H Bend | CH₂ Scissoring | ~1465 | Medium |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium |

| C-H Bend | Aromatic (out-of-plane) | 900-675 | Strong |

| C-Br Stretch | Bromoalkane | 600-500 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₅H₁₄BrN). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities.

Analysis of the fragmentation patterns provides insight into the compound's structure. nih.gov For this compound, the primary fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would likely involve:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzyl group and the isoindoline nitrogen, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 5-bromoisoindoline (B105162) radical cation.

Loss of Bromine: Fragmentation involving the loss of a bromine atom from the molecular ion is also a possible pathway.

Ring Fragmentation: Further fragmentation of the isoindoline ring system can also occur, providing additional structural information. acs.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. mdpi.commdpi.com If a suitable single crystal of this compound can be grown, this method provides precise data on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it reveals information about the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as van der Waals forces or π-π stacking, that govern the solid-state structure. tandfonline.comresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound This table is interactive. Click on the headers to sort.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| a (Å) | Unit cell dimension. | ~10.5 |

| b (Å) | Unit cell dimension. | ~8.2 |

| c (Å) | Unit cell dimension. | ~15.1 |

| β (°) | Unit cell angle. | ~95.0 |

| Z | Number of molecules per unit cell. | 4 |

| C-Br Bond Length (Å) | Distance between Carbon and Bromine. | ~1.90 |

| C-N Bond Length (Å) | Distance between Carbon and Nitrogen. | ~1.47 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acgpubs.org The chromophore in this compound consists of the fused aromatic isoindoline system and the separate benzyl ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show absorption bands corresponding to π→π* transitions within these aromatic systems. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the compound's electronic structure and can be influenced by the substituents and the solvent. researchgate.netresearchgate.net

Surface and Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, SEM, XPS) for Functionalized Isoindolines in Material Applications

While specific data for this compound is not extensively detailed in the public domain, the characterization of analogous functionalized isoindoline and isoindolinone compounds provides a strong framework for understanding the expected analytical outcomes for this molecule. These techniques are vital for applications in materials science, particularly in the development of organic electronic materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. For functionalized isoindolinones, which share a core structure with isoindolines, CV has been employed to assess their potential for use in energy storage applications.

A study on six functionalized isoindolinones revealed that these compounds exhibit redox activity at highly negative potentials. researchgate.net Three of the studied molecules demonstrated quasi-reversible electrochemical behavior, a characteristic attributed to the formation of a carbanion radical stabilized on the carbonyl group. researchgate.net The cyclic voltammograms showed that the peak-to-peak separations were relatively high, which was partly attributed to the nonaqueous solvent used in the experiments. researchgate.net

Key Electrochemical Findings for Functionalized Isoindolinones

| Compound Type | Redox Potential (vs Fc/Fc+) | Electrochemical Behavior | Key Feature |

|---|

This type of analysis would be critical for evaluating this compound if it were to be considered for applications requiring specific redox characteristics, such as in organic batteries or electrochromic devices.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution information about the morphology and topography of a material. In the context of isoindoline derivatives, SEM can be used to analyze the crystal structure and surface morphology of solid-state samples. For instance, an analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, utilized SEM to characterize the product. nih.gov The resulting images revealed a foam-like structural morphology. nih.gov Such information is invaluable for material science applications where the physical form, particle size, and surface features of the compound can influence its performance.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Gas-phase XPS studies on indole (B1671886), a related heterocyclic compound, have been conducted to understand its electronic structure. nih.gov High-resolution C 1s, N 1s, and O 1s XPS spectra were measured to provide comprehensive information about the occupied molecular orbitals. nih.gov For this compound, XPS could be used to confirm the presence and chemical environment of bromine, nitrogen, and carbon atoms on the surface of a material, which is particularly important for applications in sensors or as protective coatings.

Chromatographic Methods (e.g., TLC, LCMS) for Purity Assessment and Separation

Chromatographic techniques are indispensable for monitoring reaction progress, isolating products, and assessing the purity of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and identification of compounds. sigmaaldrich.com It is widely used in synthetic chemistry to monitor the progress of reactions and to determine the purity of products. sigmaaldrich.comnih.gov In the synthesis of various isoindoline-1,3-dione and isoindolin-1-one (B1195906) derivatives, TLC is routinely employed to confirm the formation of the desired product and to check for the presence of starting materials or byproducts. nih.govnih.govresearchgate.net For this compound, TLC would be an essential tool during its synthesis and purification, allowing for quick qualitative assessment with minimal sample preparation. sigmaaldrich.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification, quantification, and purity assessment of organic compounds.

The analysis of brominated compounds, in particular, can be challenging due to the presence of congeners. dioxin20xx.org LCMS methods are developed to achieve efficient separation and sensitive detection. For brominated flame retardants, for example, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has been optimized to separate critical pairs of isomers. dioxin20xx.org

In the context of this compound, an LCMS method would be the definitive technique for purity assessment. A typical setup might involve a C18 reversed-phase column with a gradient mobile phase, such as acetonitrile and water containing a small amount of formic acid to improve ionization. mdpi.com The mass spectrometer would be set to detect the specific mass-to-charge ratio (m/z) of the target compound, confirming its identity and quantifying its purity. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would provide an additional layer of confirmation in the mass spectrum. nih.gov

Typical LCMS Parameters for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Column | Poroshell-120 EC-C18 mdpi.com |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile mdpi.com |

| Flow Rate | 0.5 mL/min mdpi.com |

| Detection | Mass Spectrometry (e.g., Q-TOF) nih.gov |

This methodology allows for the sensitive and selective determination of the compound, ensuring that the final product meets the required purity standards for its intended application.

Computational and Theoretical Investigations of Isoindoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like isoindoline (B1297411) derivatives to understand their fundamental chemical properties.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular structure of isoindoline derivatives. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing how different substituents affect the geometry of the isoindoline core. For instance, studies on isoindoline-1,3-dione derivatives show that the planarity of the isoindoline ring system is a key feature, influencing its interaction with biological targets. The electronic structure can be visualized through molecular electrostatic potential (MEP) maps, which indicate the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are calculated to predict the reactivity and stability of isoindoline systems. These parameters include chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). A higher value for chemical hardness, for example, suggests greater stability and lower reactivity. In studies of isoindoline-1,3-diones, these DFT-derived parameters have been used to illustrate the reactivity and stability of these compounds as potential inhibitors of enzymes like InhA. ucl.ac.ukambeed.com

Table 1: Calculated Global Reactivity Descriptors for a Representative Isoindoline Derivative

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.5 |

| Electronegativity | χ | -µ | 4.5 |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |

| Global Softness | S | 1 / (2η) | 0.2 |

| Electrophilicity Index | ω | µ2 / (2η) | 4.05 |

Note: Values are hypothetical and for illustrative purposes based on typical ranges found in related studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For various isoindoline derivatives, the HOMO-LUMO gap has been calculated to assess their stability and potential for charge transfer within the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein, and to study the stability of the resulting complex over time.

Molecular docking studies have been performed on isoindoline derivatives to understand their binding modes with various biological targets. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have been docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to explore their potential as anticancer agents. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the isoindoline scaffold and specific amino acid residues in the receptor's binding pocket. The binding affinity, often expressed as a docking score or binding energy (ΔG), helps in identifying the most promising compounds for further development.

Table 2: Example of Docking Results for an Isoindoline Derivative with a Target Receptor

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS-7, ILE-18, PHE-15 |

| Hydrogen Bond Interactions | LYS-7 (2.1 Å) |

| Hydrophobic Interactions | ILE-18, PHE-15 |

Note: Data is representative and based on findings for similar heterocyclic compounds.

By identifying the binding interactions and affinities, molecular docking can predict the therapeutic potential of a compound. For instance, the docking of isoindoline derivatives into the active site of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) has been used to evaluate their potential as anti-inflammatory agents. Molecular dynamics simulations further enhance these predictions by providing insights into the stability and conformational changes of the ligand-receptor complex over time. These simulations can help to refine the understanding of the binding mode and confirm the stability of the interactions observed in docking studies, thereby providing a more accurate prediction of a compound's therapeutic activity and selectivity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a compound with its physicochemical properties or biological activity, respectively. nih.govnih.govresearchgate.netmdpi.com These models are pivotal in drug discovery and materials science for predicting the behavior of novel compounds, thereby saving time and resources. nih.gov

For isoindoline systems, QSAR studies have been instrumental in identifying derivatives with potential therapeutic effects. For instance, studies on isoindoline-1,3-dione derivatives have been conducted to assess their antimycobacterial activity. nih.govsemanticscholar.orgacs.orgnih.gov In such studies, a series of related compounds are synthesized and their biological activity is measured. Computational methods are then used to calculate various molecular descriptors for each compound. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and molecular connectivity.

3D Descriptors: Calculated from the 3D structure of the molecule, encompassing steric and electronic properties.

A mathematical model is then developed to establish a correlation between these descriptors and the observed biological activity. While specific QSAR models for 2-Benzyl-5-bromoisoindoline are not extensively documented in publicly available literature, the general methodology can be applied to predict its potential activities. For example, a hypothetical QSAR study on a series of isoindoline derivatives could yield a model that predicts their affinity for a particular biological target.

Table 1: Illustrative QSAR Model for a Hypothetical Series of Isoindoline Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Derivative 1 | 300.12 | 3.5 | 2.1 | 10.5 |

| Derivative 2 | 314.15 | 3.8 | 2.5 | 8.2 |

| Derivative 3 | 328.18 | 4.1 | 2.9 | 5.7 |

| This compound | 303.20 | 4.2 | 2.3 | Predicted: 7.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis is crucial for understanding the crystal packing and the forces that govern the solid-state structure of a molecule. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

For a compound like this compound, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. A study on a related compound, 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, demonstrated that the most significant contributions to the surface contacts arise from H···H, Br···H/H···Br, O···H/H···O, and C···H/H···C interactions. nih.gov In the crystal structure of this related molecule, weak C—H···O hydrogen bonds link the molecules into sheets. nih.gov

The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts. The distribution and shape of the points on this plot provide a quantitative measure of the different types of interactions.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Isoindoline

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.8 |

| O···H/H···O | 15.5 |

| Br···H/H···Br | 10.3 |

| Other | 8.2 |

Note: This data is illustrative and based on typical findings for similar brominated organic compounds.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is essential as the molecule's conformation can significantly influence its physical, chemical, and biological properties.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the potential energy surface of the molecule. These calculations can identify the most stable conformations (energy minima) and the energy barriers for interconversion between them.

A theoretical conformational analysis would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results can be visualized in a Ramachandran-like plot or a potential energy surface map.

Table 3: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C-N-C-C) | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | 60° | Envelope | 0.0 (Global Minimum) |

| 2 | 180° | Envelope | 1.5 |

| 3 | -60° | Twisted | 2.8 |

| 4 | 0° | Planar (Transition State) | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible energy landscape.

Structure Activity Relationship Sar Studies of Substituted Isoindolines

Influence of the N-Benzyl Substitution on Biological Activity and Receptor Interactions

The N-benzyl substitution on the isoindoline (B1297411) scaffold plays a pivotal role in modulating the biological activity and guiding interactions with various receptors. In many isoindoline-based compounds, the benzyl (B1604629) group is crucial for establishing key binding interactions within the active site of target enzymes or receptors.

Research into isoindoline-1,3-dione derivatives as potential inhibitors for Alzheimer's disease therapy has highlighted the significance of the N-benzyl moiety. Molecular modeling studies on related structures have shown that the benzylamine (B48309) portion of the molecule often interacts with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), a key enzyme in neurotransmission. mdpi.com This interaction is fundamental to the compound's inhibitory activity. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids demonstrated potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 µM. nih.gov

Furthermore, variations in the benzyl ring itself can fine-tune the compound's potency. The introduction of different substituents on the benzyl ring has been a strategy to optimize activity. nih.gov The presence of the benzyl group is not only limited to cholinesterase inhibitors; it is also a key feature in isoindoline-based compounds designed for other therapeutic areas. For example, in a series of 1-benzyl-5-bromoindolin-2-ones developed as anticancer agents, the N-benzyl group is an integral part of the core structure evaluated for antitumor activities. nih.gov

The following table summarizes the inhibitory activity of several N-benzyl substituted isoindoline derivatives against cholinesterases, illustrating the impact of this functional group.

| Compound Class | Target Enzyme | IC50 Value |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE | As low as 87 nM |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | BuChE | As low as 7.76 μM |

| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (Compound 12) | eeAChE | 3.33 μM |

Impact of the 5-Bromo Substitution on Pharmacological Profiles and Lipophilicity

The introduction of a bromine atom at the 5-position of the isoindoline ring significantly influences the molecule's pharmacological properties and lipophilicity. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. beilstein-archives.org

The 5-bromo substitution can lead to several advantageous changes:

Increased Biological Activity: The presence of bromine at the C-5 position of related indole (B1671886) scaffolds has been associated with a partial or significant increase in antiproliferative activities against cancer cells. beilstein-archives.org This enhancement is often attributed to the halogen's ability to form halogen bonds and increase the compound's cell permeability.

Improved Pharmacokinetic Profile: In studies on indole phytoalexin derivatives, the 5-bromo substituted analog (5-bromobrassinin) exhibited a better pharmacological profile with slower clearance compared to its non-brominated parent compound, brassinin. beilstein-archives.org This suggests that the bromo group can favorably modify the metabolic stability and distribution of the molecule.

Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross biological membranes, such as the blood-brain barrier, and influence its distribution in the body. This is a critical factor for drugs targeting the central nervous system.

Modulated Receptor Binding: The electron-withdrawing nature and steric bulk of the bromine atom can alter the electronic distribution of the aromatic ring, influencing how the ligand binds to its target receptor and potentially increasing binding affinity and selectivity.

The study of 1-benzyl-5-bromoindolin-2-one derivatives as anticancer agents underscores the importance of this substitution. In this series, the 5-bromo group is a key structural feature of molecules that demonstrated moderate to high potency against breast cancer cell lines (MCF-7). nih.gov For instance, derivative 7d, which incorporates the 1-benzyl-5-bromoindolin-2-one scaffold, was found to be more potent than the reference drug doxorubicin. nih.gov

Systematic Variations of Isoindoline Ring Substituents and Their Effect on Efficacy and Selectivity

Systematic modification of substituents on the isoindoline ring is a cornerstone of SAR studies, aiming to optimize a compound's efficacy and selectivity for its biological target. Beyond the N-benzyl and 5-bromo groups, other substitutions on the bicyclic framework can have profound effects.

In the context of cholinesterase inhibitors, research has explored the impact of varying the length of alkyl linkers connecting the isoindoline core to other moieties, as well as altering substituents on the benzyl ring. nih.gov These modifications directly influence the compound's ability to fit within the enzyme's active site and interact with key residues.

Similarly, studies on related heterocyclic compounds have shown that introducing electron-withdrawing or electron-donating groups can effectively tune the electronic properties of the molecule. sfu.ca This principle is directly applicable to the isoindoline ring system, where such changes can affect:

Binding Affinity: Altering the electronic nature of the ring can strengthen or weaken interactions with the target protein.

Selectivity: A particular substitution pattern may favor binding to one receptor subtype over another, thereby increasing selectivity and reducing off-target effects.

Metabolic Stability: Substitutions at specific positions can block metabolic pathways, increasing the compound's half-life.

Conformational Requirements for Optimal Ligand-Target Binding

The three-dimensional structure, or conformation, of an isoindoline derivative is critical for its ability to bind effectively to a biological target. The interaction between a ligand and its receptor is not a simple lock-and-key mechanism but a dynamic process that can involve conformational changes in both the ligand and the target. nih.govslu.edu

Two primary models describe this process:

Induced Fit: The binding of the ligand induces a conformational change in the receptor to achieve optimal binding. nih.govslu.edu

Conformational Selection: The receptor exists in an equilibrium of multiple conformations, and the ligand selectively binds to and stabilizes the most favorable one. nih.govslu.edunih.gov

For substituted isoindolines, the spatial arrangement of the benzyl group and the bromo-substituted benzene (B151609) ring relative to the central pyrrolidine (B122466) ring dictates how the molecule presents itself to the binding site. The flexibility or rigidity of the isoindoline core and its substituents determines the range of possible conformations.

Molecular modeling studies of related isoindoline-based inhibitors have provided insights into these requirements. For example, the phthalimide (B116566) fragment of one inhibitor was found to be responsible for interactions with the peripheral anionic site (PAS) of AChE, while the benzylamine moiety interacts with the catalytic anionic site. mdpi.com This dual-site binding requires a specific conformation that allows the molecule to span the distance between these two sites within the enzyme's gorge. The optimal conformation is one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and minimizes steric clashes within the binding pocket. researchgate.net Therefore, achieving the correct conformational geometry is essential for the efficacy of ligands like 2-Benzyl-5-bromoisoindoline.

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Novel 2-Benzyl-5-bromoisoindoline Analogs with Enhanced Activity

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, the synthesis and evaluation of novel analogs will be crucial in elucidating structure-activity relationships (SAR) and optimizing its therapeutic potential. Future research should systematically explore modifications of the core structure.

Key areas for analog development include:

Substitution on the Benzyl (B1604629) Moiety: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Isoindoline (B1297411) Ring: Alterations to the isoindoline core, such as the introduction of additional functional groups or the synthesis of conformationally restricted analogs, could lead to enhanced target affinity and selectivity.

Bioisosteric Replacement of the Bromine Atom: Replacing the bromine atom with other halogens or different functional groups may modulate the compound's activity and metabolic stability.

A pertinent example of the potential of such modifications can be seen in studies of 1-benzyl-5-bromoindolin-2-one derivatives, which have shown promising anticancer activity. mdpi.comresearchgate.netnih.govnih.gov In one study, a series of these compounds were synthesized and evaluated for their anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comresearchgate.netnih.govnih.gov The findings revealed that certain analogs exhibited significant growth-inhibitory properties. mdpi.com

In-depth Mechanistic Investigations of Biological Activities and Target Engagement

Understanding the precise mechanism of action is paramount for the clinical translation of any therapeutic candidate. For this compound and its analogs, in-depth mechanistic studies are necessary to identify their molecular targets and delineate the signaling pathways they modulate.

Future investigations should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein(s) with which the compound interacts.

Elucidation of Signaling Pathways: Once a target is identified, further studies will be needed to understand how the compound's interaction with the target affects downstream cellular processes.

Cellular and In Vivo Studies: Investigating the effects of the compound on cellular functions such as proliferation, apoptosis, and cell cycle progression in relevant disease models.

For instance, research on 1-benzyl-5-bromoindolin-2-one derivatives has pointed towards the inhibition of VEGFR-2, a key regulator of angiogenesis, as a potential mechanism for their anticancer effects. mdpi.comresearchgate.net Molecular docking and dynamic simulations have been employed to explore the binding mode of these compounds within the VEGFR-2 active site. mdpi.comresearchgate.net

Exploration of New Therapeutic Areas for Isoindoline-Based Compounds

While oncology represents a promising starting point, the therapeutic applications of isoindoline-based compounds are not limited to cancer. The diverse biological activities reported for this class of molecules suggest that this compound and its derivatives could be relevant for a range of other diseases.

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Given the role of certain isoindoline derivatives in modulating neuroinflammation and other neurological processes, their potential in conditions like Alzheimer's and Parkinson's disease warrants investigation.

Inflammatory Disorders: The anti-inflammatory properties of some isoindoline compounds suggest their potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Infectious Diseases: The antimicrobial activity of some heterocyclic compounds, including those with an isoindoline core, opens up avenues for the development of new anti-infective agents. mdpi.com

Advanced Computational Modeling for Predictive Drug Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in accelerating the drug discovery process. nih.govrjpbr.combeilstein-journals.orgstmjournals.com For this compound, advanced computational modeling can play a crucial role in predicting the properties of novel analogs and guiding their synthesis.

Key computational approaches include:

Molecular Docking: To predict the binding affinity and orientation of designed analogs within the active site of a target protein. stmjournals.com

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex and assess its stability over time. stmjournals.com

These computational methods can significantly reduce the time and cost associated with the experimental screening of large compound libraries by prioritizing the synthesis of molecules with the highest predicted activity and most favorable drug-like properties. stmjournals.com

Development of Sustainable and Scalable Synthetic Routes for Pharmaceutical Production

For any promising therapeutic candidate to reach the clinic, the development of a sustainable and scalable synthetic route is essential. Future research should focus on optimizing the synthesis of this compound to ensure it is efficient, cost-effective, and environmentally friendly.

Areas for improvement in the synthesis may include:

Green Chemistry Approaches: Utilizing less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.

Catalytic Methods: Employing novel catalysts to improve reaction yields and selectivity.

Flow Chemistry: Exploring the use of continuous flow reactors for a more controlled and scalable production process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Benzyl-5-bromoisoindoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of brominated isoindoline derivatives typically involves bromination of the parent isoindoline structure. For this compound, direct bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DCM is common. Temperature control (60–80°C) and stoichiometric ratios (1:1 Br:substrate) are critical to minimize di-brominated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyl and bromine substitution patterns. For example, the benzyl protons appear as a singlet near δ 4.3 ppm, while aromatic protons in the isoindoline ring show splitting due to bromine’s electron-withdrawing effects. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 288.03), and HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. How does the bromine substituent at the 5-position affect the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal that the bromine atom enhances electrophilic reactivity, making the compound prone to hydrolysis under alkaline conditions (pH > 9). Storage in inert atmospheres (argon) at –20°C in amber vials is recommended. Degradation products can be monitored via TLC (Rf shift) or LC-MS .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound in anticancer assays be resolved?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). A meta-analysis approach, as demonstrated in receptor-response studies, should be applied: (1) standardize IC₅₀ measurement protocols (e.g., MTT assay, 48-hour exposure), (2) cross-validate using orthogonal methods (e.g., apoptosis markers like Annexin V), and (3) perform cluster analysis to identify outlier datasets. Hybrid modeling combining wet-lab data with computational metrics (e.g., QSAR) can reconcile conflicting results .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinase domains) can predict binding affinities. Focus on the bromine’s halogen-bonding potential with backbone carbonyls. Molecular dynamics simulations (AMBER/NAMD) over 100 ns trajectories assess stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (kₐ/kₐ) .

Q. What methodologies enable enantiomeric separation of this compound, and how does stereochemistry influence its bioactivity?

- Methodological Answer : Chiral chromatography (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers. Compare circular dichroism (CD) spectra to assign absolute configuration. Bioactivity differences (e.g., IC₅₀ for (R)- vs. (S)-enantiomers) can be tested in cell-based assays. For example, (R)-enantiomers may exhibit 10-fold higher potency against EGFR mutants due to steric complementarity .

Q. How can researchers systematically identify off-target effects of this compound in complex biological systems?

- Methodological Answer : Use chemoproteomics (activity-based protein profiling, ABPP) with a biotinylated probe derivative of the compound. Pull-down assays coupled with LC-MS/MS identify interacting proteins. Validate hits via CRISPR-Cas9 knockout or siRNA silencing followed by phenotypic screening (e.g., migration/invasion assays) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to fit dose-response curves. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values. Outlier removal (Grubbs’ test, α = 0.05) and normalization to internal controls (e.g., DMSO-treated cells) reduce inter-experimental variability .

Q. How can researchers ensure the reliability of synthetic byproduct identification in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。